![molecular formula C13H12FN3OS B2813199 2-(4-fluorophenyl)-N-(6-(methylthio)pyridazin-3-yl)acetamide CAS No. 1021252-90-3](/img/structure/B2813199.png)
2-(4-fluorophenyl)-N-(6-(methylthio)pyridazin-3-yl)acetamide
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Description
2-(4-fluorophenyl)-N-(6-(methylthio)pyridazin-3-yl)acetamide is a chemical compound that has been gaining attention in recent years due to its potential applications in scientific research. This compound belongs to the class of pyridazinone derivatives and has been found to exhibit a range of interesting biochemical and physiological effects. In
Scientific Research Applications
Synthesis and Biological Activity
The synthesis of novel compounds with structural similarities to 2-(4-fluorophenyl)-N-(6-(methylthio)pyridazin-3-yl)acetamide has been a subject of interest for researchers aiming to develop new therapeutic agents. For instance, the discovery of clinical candidates like K-604, an aqueous-soluble potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1, underscores the importance of synthesizing new compounds for the treatment of diseases involving ACAT-1 overexpression (Shibuya et al., 2018). Such research demonstrates the potential of these compounds in addressing unmet medical needs.
Additionally, studies on 3(2H)‐Pyridazinone Derivatives have revealed their significant antinociceptive activity, suggesting potential applications in pain management (Doğruer et al., 2000). This highlights the therapeutic potential of pyridazinone derivatives in analgesia.
Antimicrobial and Antitumor Activities
Research into the antimicrobial and antitumor activities of related compounds provides insights into their potential therapeutic applications. Novel sulphonamide derivatives have been synthesized and shown to possess good antimicrobial activity, with certain compounds displaying high activity against various strains (Fahim & Ismael, 2019). This suggests a potential role in developing new antimicrobial agents.
Furthermore, the synthesis of imidazole acyl urea derivatives as Raf kinase inhibitors with notable antitumor activities indicates the potential of these compounds in cancer therapy (Zhu, 2015). The exploration of these compounds may lead to new treatments for various cancers.
Quantum Chemical Studies and Drug Likeness
Quantum chemical studies on compounds similar to 2-(4-fluorophenyl)-N-(6-(methylthio)pyridazin-3-yl)acetamide provide insight into their molecular structure and potential drug likeness. For example, spectroscopic and quantum mechanical studies on bioactive benzothiazolinone acetamide analogs have been conducted to analyze their light harvesting efficiency and non-linear optical activity, suggesting applications in dye-sensitized solar cells and as potential therapeutics (Mary et al., 2020).
properties
IUPAC Name |
2-(4-fluorophenyl)-N-(6-methylsulfanylpyridazin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3OS/c1-19-13-7-6-11(16-17-13)15-12(18)8-9-2-4-10(14)5-3-9/h2-7H,8H2,1H3,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VINFGLWWOPLJTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(C=C1)NC(=O)CC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenyl)-N-(6-(methylthio)pyridazin-3-yl)acetamide |
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